Methyl 3-hydroxy-2-isocyanobutanoate
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Overview
Description
Methyl 3-hydroxy-2-isocyanobutanoate is an organic compound with the molecular formula C6H9NO3. It is a derivative of butanoic acid and contains both hydroxyl and isocyanate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-isocyanobutanoate typically involves the reaction of 3-hydroxy-2-methylbutanoic acid with phosgene or a similar isocyanate source. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-isocyanobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.
Reduction: The isocyanate group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-isocyanobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-isocyanobutanoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but lacks the isocyanate group.
3-Hydroxy-2-isocyanobutanoic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 3-hydroxy-2-isocyanobutanoate is unique due to the presence of both hydroxyl and isocyanate functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62180-45-4 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-isocyanobutanoate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,8H,1,3H3 |
InChI Key |
YJLHXISAHQLODF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)[N+]#[C-])O |
Origin of Product |
United States |
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